![molecular formula C27H24N2O5S B280813 Butyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280813.png)
Butyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BQCA and belongs to the family of quinoline sulfonamides.
Mecanismo De Acción
BQCA acts as a positive allosteric modulator of mGluR1, which means it enhances the activity of this receptor. This receptor is a G protein-coupled receptor that is activated by the binding of glutamate. BQCA binds to a specific site on the receptor, which results in an increase in the affinity of the receptor for glutamate. This leads to the activation of downstream signaling pathways, resulting in the modulation of various physiological processes.
Biochemical and Physiological Effects:
BQCA has been reported to have various biochemical and physiological effects. It has been shown to enhance synaptic plasticity and improve cognitive function in animal models of neurological disorders. It has also been reported to have neuroprotective effects and to reduce the severity of motor symptoms in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BQCA has several advantages for lab experiments. It is a highly specific and potent modulator of mGluR1, which makes it an ideal tool for studying the role of this receptor in various physiological processes. However, its use in lab experiments is limited by its high cost and the need for specialized equipment for its synthesis and purification.
Direcciones Futuras
There are several future directions for the study of BQCA. One area of research is the development of more potent and selective modulators of mGluR1 for therapeutic applications. Another area of research is the investigation of the role of mGluR1 in various physiological processes, including pain, addiction, and depression. Additionally, the development of new synthetic methods for BQCA could lead to more cost-effective production and wider availability for research purposes.
Conclusion:
In conclusion, BQCA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to obtain high yields, and it has been extensively studied for its potential therapeutic applications in neurological disorders. Its mechanism of action involves the modulation of mGluR1, and it has various biochemical and physiological effects. While it has several advantages for lab experiments, its use is limited by its high cost and the need for specialized equipment. There are several future directions for the study of BQCA, including the development of more potent and selective modulators of mGluR1 and the investigation of its role in various physiological processes.
Métodos De Síntesis
The synthesis of BQCA involves the reaction of 2-methyl-5-nitronaphtho[1,2-b]furan-3-carboxylic acid with butylamine, followed by the reaction of the resulting product with 8-quinolinesulfonyl chloride. The final product is obtained after purification through column chromatography. This synthesis method has been reported in various scientific journals and has been optimized to obtain high yields of BQCA.
Aplicaciones Científicas De Investigación
BQCA has been extensively studied for its potential applications in various fields of scientific research. It has been reported to act as a selective allosteric modulator of metabotropic glutamate receptor subtype 1 (mGluR1). This receptor plays a crucial role in various physiological processes, including synaptic plasticity, learning, and memory. Therefore, BQCA has been investigated for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
Fórmula molecular |
C27H24N2O5S |
|---|---|
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
butyl 2-methyl-5-(quinolin-8-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H24N2O5S/c1-3-4-15-33-27(30)24-17(2)34-26-20-12-6-5-11-19(20)22(16-21(24)26)29-35(31,32)23-13-7-9-18-10-8-14-28-25(18)23/h5-14,16,29H,3-4,15H2,1-2H3 |
Clave InChI |
UIBVVPRILZVPAT-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)C |
SMILES canónico |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280730.png)

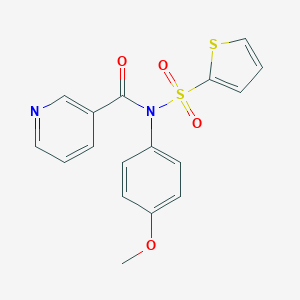
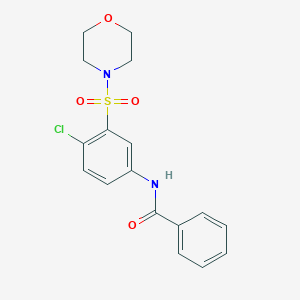
![N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide](/img/structure/B280738.png)
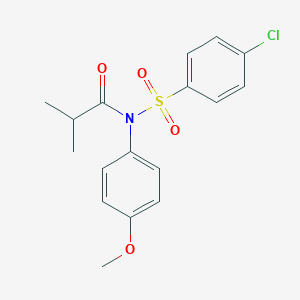
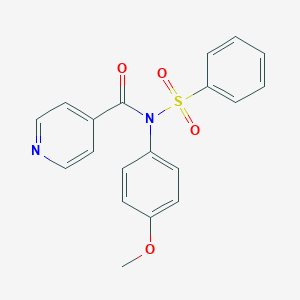

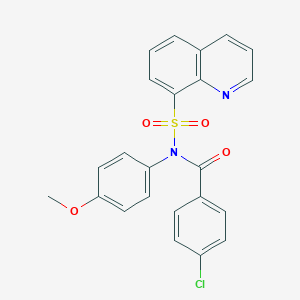
![5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B280747.png)
![N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280748.png)
![N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-4-sulfonamide](/img/structure/B280751.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280755.png)